(5-Cyclopropyl-3-phenylisoxazol-4-yl)methanol
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Overview
Description
(5-Cyclopropyl-3-phenylisoxazol-4-yl)methanol is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-3-phenylisoxazol-4-yl)methanol typically involves a [3+2] cycloaddition reaction. One common method employs the reaction of cyclopropyl nitrile oxide with phenylacetylene in the presence of a suitable catalyst, such as copper(I) or ruthenium(II) . The reaction is carried out under controlled conditions, often requiring elevated temperatures and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-3-phenylisoxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl and cyclopropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield (5-Cyclopropyl-3-phenylisoxazol-4-yl)aldehyde or (5-Cyclopropyl-3-phenylisoxazol-4-yl)carboxylic acid .
Scientific Research Applications
(5-Cyclopropyl-3-phenylisoxazol-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism by which (5-Cyclopropyl-3-phenylisoxazol-4-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to bind to various biological targets, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-3-phenylisoxazol-4-yl)methanol: Similar in structure but with a methyl group instead of a cyclopropyl group.
(3-Phenylisoxazol-5-yl)methanol: Differing in the position of the hydroxyl group.
Uniqueness
(5-Cyclopropyl-3-phenylisoxazol-4-yl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H13NO2 |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
(5-cyclopropyl-3-phenyl-1,2-oxazol-4-yl)methanol |
InChI |
InChI=1S/C13H13NO2/c15-8-11-12(9-4-2-1-3-5-9)14-16-13(11)10-6-7-10/h1-5,10,15H,6-8H2 |
InChI Key |
NDRJVRFPNFAVMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=CC=CC=C3)CO |
Origin of Product |
United States |
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